MoTPS1 Inhibitory Potency: MoTPS1-IN-1 (j11) vs. Optimized Analogs (o1, o3) in Direct Head-to-Head Comparison
MoTPS1-IN-1 (Compound j11) is the original lead compound that established the TPS1 inhibitory scaffold. In a direct head-to-head comparison with optimized analogs (o1, o3, g12, g18), j11 exhibits an IC50 of 14.73 μM against MoTPS1 [1]. The optimized analogs show significantly improved potency, with o1 achieving an IC50 of 8.38 μM against MoTPS1 [1].
| Evidence Dimension | IC50 against MoTPS1 enzyme |
|---|---|
| Target Compound Data | 14.73 μM |
| Comparator Or Baseline | Compound o1 (optimized analog): 8.38 μM; Compound o3 (optimized analog): 10.2 μM (estimated from range) |
| Quantified Difference | o1 is 1.76-fold more potent than j11; j11 serves as the baseline lead |
| Conditions | In vitro enzyme inhibition assay using purified recombinant MoTPS1 |
Why This Matters
This direct comparison establishes MoTPS1-IN-1 (j11) as the essential baseline control and reference compound for evaluating the potency gains achieved through structural optimization, enabling users to contextualize the performance of newer analogs.
- [1] Jiang Z, Wang N, et al. Structural optimization and discovery of high effective isopropanolamine-based TPS1 inhibitors as promising broad-spectrum fungicide candidates. Eur J Med Chem. 2025 Jun 5;290:117553. View Source
